![molecular formula C18H23N3O3S B2612100 1-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine CAS No. 850936-83-3](/img/structure/B2612100.png)
1-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound . The 1,3,4-oxadiazole ring is attached to a 4-methoxyphenyl group and a thioacetyl-3,5-dimethylpiperidine group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,3,4-oxadiazole ring is a five-membered ring containing three nitrogen atoms and one oxygen atom . The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent . The thioacetyl-3,5-dimethylpiperidine group contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The oxadiazole ring, for example, is known to participate in a variety of reactions . The methoxyphenyl and thioacetyl-3,5-dimethylpiperidine groups may also be involved in reactions, depending on the conditions .Scientific Research Applications
Synthesis and Biological Activities
The compound is structurally related to a broad class of 1,3,4-oxadiazole derivatives, which have been extensively studied for their biological activities, including antiproliferative, antimicrobial, and anticancer effects. The scientific research surrounding this compound primarily involves its synthesis and evaluation for various biological activities.
Antiproliferative Activities : The synthesis of novel 1,3,4-oxadiazoline analogs, structurally similar to combretastatin A-4, has shown potent antiproliferative activities against multiple cancer cell lines. These compounds disrupt microtubule dynamics, leading to mitotic arrest and potential anticancer effects (Lee et al., 2010).
Antimicrobial and Hemolytic Activity : Another study focused on the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which exhibited variable antimicrobial activity against selected microbial species. These compounds were generally found to be active, with certain derivatives showing potent antimicrobial properties and low cytotoxicity, suggesting their potential for further biological screening (Gul et al., 2017).
Anticancer Studies : The research also includes the development of steroidal derivatives incorporating the 1,3,4-oxadiazole moiety for anticancer studies. These novel compounds have shown promising anticancer activity, particularly against human leukemia cell lines, indicating their potential as therapeutic agents (Shamsuzzaman et al., 2015).
Antifungal and Insecticidal Activities : Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their fungicidal and insecticidal activities, showcasing the versatility of these compounds in both agricultural and medicinal chemistry. The designed compounds displayed significant activities against various fungal pathogens and insect species, underscoring the potential of 1,3,4-oxadiazole derivatives in developing new fungicidal and insecticidal agents (Zhao et al., 2008).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the interesting properties of 1,3,4-oxadiazole-containing compounds, it could be worthwhile to investigate the biological activity of this compound .
Mechanism of Action
Mode of Action
Oxadiazole derivatives often exert their effects by interacting with their targets, leading to changes in the target’s function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Oxadiazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
In silico admet predictions and pharmacokinetic studies of similar compounds suggest high oral bioavailability .
Result of Action
Oxadiazole derivatives have been reported to have diverse biological activities, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic effects .
properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-8-13(2)10-21(9-12)16(22)11-25-18-20-19-17(24-18)14-4-6-15(23-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWCBPCZCAVFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

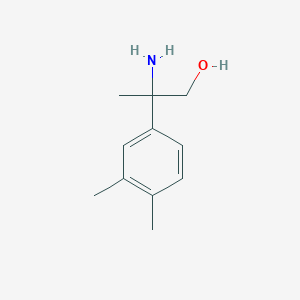
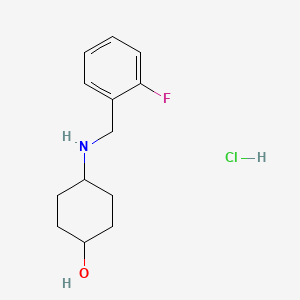
![Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate](/img/structure/B2612021.png)
![(Z)-3-(2-methoxyethyl)-5-((7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2612022.png)

![methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2612026.png)

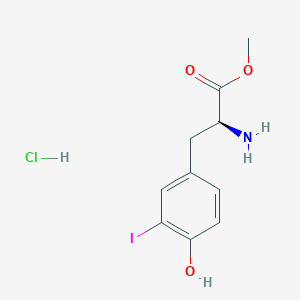

![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2612034.png)
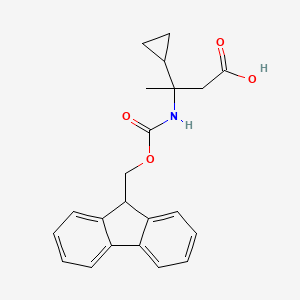
![4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2612037.png)
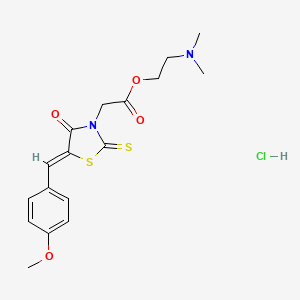
![1-(3,5-Dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)prop-2-en-1-one](/img/structure/B2612039.png)